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Compound of Interest

Compound Name: o-Isopropenyltoluene

Cat. No.: B1582527 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for o-
isopropenyltoluene (also known as 1-methyl-2-(prop-1-en-2-yl)benzene), a valuable organic

compound in various research and industrial applications.[1] This document is intended for

researchers, scientists, and drug development professionals, offering in-depth interpretation of

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

grounded in established scientific principles.

Introduction
o-Isopropenyltoluene (C₁₀H₁₂) is an aromatic hydrocarbon featuring a toluene backbone

substituted with an isopropenyl group at the ortho position.[1] Its molecular weight is 132.20

g/mol .[2] A thorough understanding of its spectroscopic signature is crucial for its synthesis,

identification, and quality control in various applications, including polymer and resin

production.[1] This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and Mass

spectra, providing not just the data, but the rationale behind the spectral features.

Molecular Structure and Spectroscopic Correlation
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure

of o-isopropenyltoluene and the expected electronic environments of its atoms.

Caption: Molecular structure of o-isopropenyltoluene.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of

protons and their neighboring protons in a molecule. The spectrum of o-isopropenyltoluene is

characterized by signals in both the aromatic and aliphatic regions.

Experimental Protocol: A typical ¹H NMR spectrum is acquired on a 300 or 500 MHz

spectrometer. A dilute solution of the sample in a deuterated solvent, such as chloroform-d

(CDCl₃), is prepared. Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (0 ppm). The experiment is run at room temperature, and the data is

processed with Fourier transformation.

Data and Interpretation:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.1-7.3 Multiplet 4H
Aromatic protons (Ar-

H)

~5.3 Singlet 1H Vinylic proton (=CH₂)

~5.0 Singlet 1H Vinylic proton (=CH₂)

~2.3 Singlet 3H
Toluene methyl

protons (Ar-CH₃)

~2.1 Singlet 3H
Isopropenyl methyl

protons (=C-CH₃)

The aromatic protons appear as a complex multiplet due to the ortho-disubstitution pattern,

which leads to overlapping signals. The two vinylic protons of the isopropenyl group are

diastereotopic and would be expected to be two distinct signals, likely singlets or very finely

split doublets due to geminal coupling. The methyl protons on the aromatic ring and the

isopropenyl group each appear as sharp singlets, as they have no adjacent protons to couple

with.
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Caption: ¹H NMR spectral correlations for o-isopropenyltoluene.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a

molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically

used to enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique

carbon atom.

Experimental Protocol: ¹³C NMR spectra are typically acquired on the same spectrometer as

the ¹H NMR, operating at a lower frequency (e.g., 75 or 125 MHz). The same sample solution

in a deuterated solvent with TMS is used. A proton-decoupled pulse sequence is employed to

simplify the spectrum and improve sensitivity.

Data and Interpretation:

Chemical Shift (δ, ppm) Assignment

~145 Quaternary aromatic carbon (C-isopropenyl)

~142 Quaternary vinylic carbon (=C(CH₃))

~136 Quaternary aromatic carbon (C-CH₃)

~130 Aromatic CH

~128 Aromatic CH

~126 Aromatic CH

~125 Aromatic CH

~115 Vinylic carbon (=CH₂)

~22 Isopropenyl methyl carbon (=C-CH₃)

~19 Toluene methyl carbon (Ar-CH₃)
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The aromatic region of the ¹³C NMR spectrum shows six distinct signals, corresponding to the

six different carbon atoms of the benzene ring. The quaternary carbons (those without attached

protons) generally have weaker signals. The vinylic carbons of the isopropenyl group are

clearly distinguishable, as are the two methyl carbons.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Experimental Protocol: For a liquid sample like o-isopropenyltoluene, the IR spectrum can be

obtained using a neat liquid film between two salt plates (e.g., NaCl or KBr) or by using an

Attenuated Total Reflectance (ATR) accessory. A background spectrum is first collected and

then subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and

water.

Data and Interpretation:

Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium
=C-H stretch (vinylic and

aromatic)

~2970 Medium-Strong C-H stretch (aliphatic)

~1640 Medium C=C stretch (vinylic)

~1600, 1480, 1450 Medium-Strong C=C stretch (aromatic ring)

~890 Strong
=CH₂ out-of-plane bend

(vinylic)

~750 Strong
C-H out-of-plane bend (ortho-

disubstituted aromatic)

The IR spectrum of o-isopropenyltoluene clearly indicates the presence of both aromatic and

alkene functionalities. The C-H stretching vibrations above 3000 cm⁻¹ are characteristic of sp²

hybridized carbons. The C=C stretching vibrations for the vinyl group and the aromatic ring

appear in the 1640-1450 cm⁻¹ region. The strong absorptions in the fingerprint region,
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particularly around 890 cm⁻¹ and 750 cm⁻¹, are highly diagnostic for the isopropenyl group and

the ortho-disubstitution pattern of the aromatic ring, respectively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: The mass spectrum is typically obtained using a gas chromatograph

coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is

vaporized and separated from any impurities. The separated compound then enters the mass

spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting ions

are then separated based on their mass-to-charge ratio (m/z).

Data and Interpretation:

m/z Relative Intensity (%) Proposed Fragment

132 High [M]⁺ (Molecular Ion)

117 High [M - CH₃]⁺

115 Moderate [M - CH₃ - H₂]⁺ or [C₉H₇]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

The mass spectrum of o-isopropenyltoluene shows a prominent molecular ion peak at m/z

132, confirming its molecular weight.[3][4] A significant peak at m/z 117 corresponds to the loss

of a methyl group (-CH₃), a common fragmentation pathway for molecules containing a methyl

substituent.[2] The peak at m/z 91 is characteristic of a tropylium ion, which is a common

fragment for alkyl-substituted benzenes.

Caption: Proposed fragmentation pathway for o-isopropenyltoluene in mass spectrometry.

Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry

provides a comprehensive and unambiguous characterization of o-isopropenyltoluene. Each
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technique offers complementary information that, when integrated, confirms the molecular

structure and provides a detailed understanding of its chemical properties. This guide serves as

a foundational resource for scientists and researchers working with this compound, enabling

confident identification and utilization in their respective fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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